2-Methyl-5-nitrobenzene-1,4-diamine
Overview
Description
2-Methyl-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of benzene, featuring both nitro and amine functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 2-Methyl-5-nitrobenzene-1,4-diamine involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that nitrobenzene derivatives can affect various biochemical pathways, including those involving electrophilic aromatic substitution .
Pharmacokinetics
It’s known that nitrobenzene derivatives often have high gi absorption .
Result of Action
It’s known that nitrobenzene derivatives can cause various changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature and pH . Additionally, the presence of other chemicals in the environment can also influence its action .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene derivatives can participate in electrophilic aromatic substitution reactions
Cellular Effects
Nitrobenzene derivatives have been shown to have potential biological activities, which suggests that 2-Methyl-5-nitrobenzene-1,4-diamine may also influence cell function .
Molecular Mechanism
Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzene (toluene) to form 2-methyl-5-nitrotoluene. This intermediate is then subjected to a reduction reaction to convert the nitro group into an amine group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating mixtures, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Methyl-5-nitrobenzene-1,4-diamine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-4-nitroaniline
- 2-Methyl-3-nitroaniline
- 2-Methyl-6-nitroaniline
Comparison: 2-Methyl-5-nitrobenzene-1,4-diamine is unique due to the specific positioning of the nitro and amine groups on the benzene ring. This positioning affects its reactivity, making it distinct from other similar compounds. For instance, the presence of the nitro group at the 5-position and the amine groups at the 1 and 4 positions influence the compound’s electronic properties and steric hindrance, leading to different reactivity patterns compared to its isomers .
Properties
IUPAC Name |
2-methyl-5-nitrobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDJHIRYREDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180591 | |
Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25917-89-9 | |
Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25917-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52VV9CT2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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